molecular formula C21H19NO2S B2367396 3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide CAS No. 339096-28-5

3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide

Cat. No.: B2367396
CAS No.: 339096-28-5
M. Wt: 349.45
InChI Key: BOTSUSFSHPGROW-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(4-methylphenyl)sulfanyl aniline to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(3-methylphenyl)benzamide
  • 3-methoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide is unique due to the presence of both a methoxy group and a sulfanyl group attached to the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-15-6-10-19(11-7-15)25-20-12-8-17(9-13-20)22-21(23)16-4-3-5-18(14-16)24-2/h3-14H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTSUSFSHPGROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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